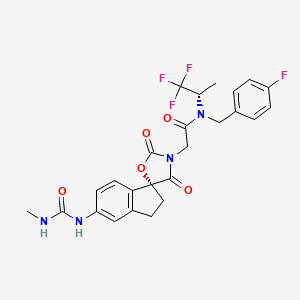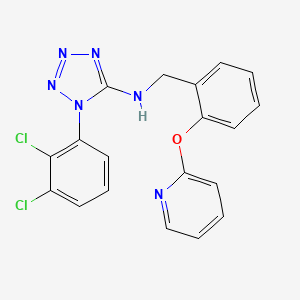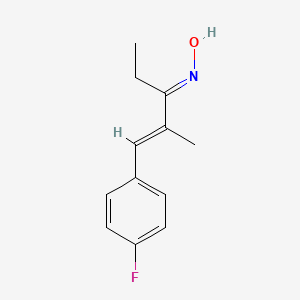
Acide-PEG1-ester tert-butylique
Vue d'ensemble
Description
Acid-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Applications De Recherche Scientifique
Acid-PEG1-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase solubility and stability of compounds
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of various industrial products that require enhanced solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid-PEG1-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl protected carboxyl group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Industrial Production Methods
The industrial production of Acid-PEG1-t-butyl ester involves large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the final product to achieve high purity levels (≥95%) and ensuring the stability of the compound during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Acid-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Activators: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used as activators in the formation of amide bonds
Acidic Conditions: Deprotection of the t-butyl group is achieved under acidic conditions.
Major Products Formed
The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and the deprotected carboxylic acid after acidic treatment .
Mécanisme D'action
The mechanism of action of Acid-PEG1-t-butyl ester involves its ability to form stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it an effective linker in various applications. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group instead of a carboxylic acid group, used in similar applications for bio-conjugation.
Acid-PEG2-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and stability properties.
Uniqueness
Acid-PEG1-t-butyl ester is unique due to its specific combination of a t-butyl protected carboxyl group and a terminal carboxylic acid, which allows for versatile applications in various fields. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGOKORAHMWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

